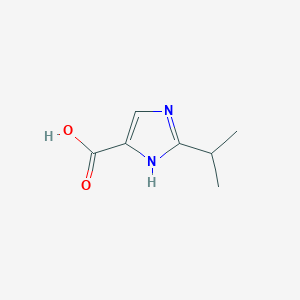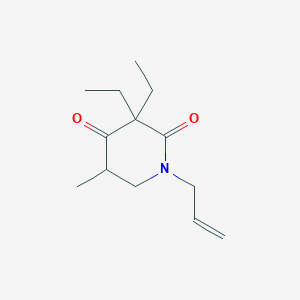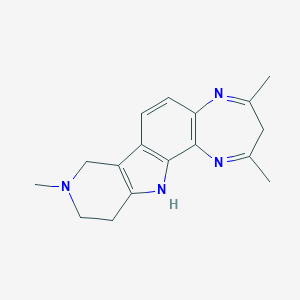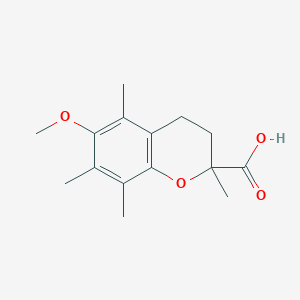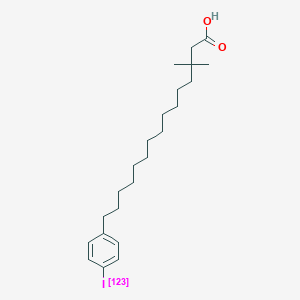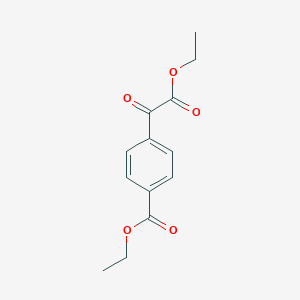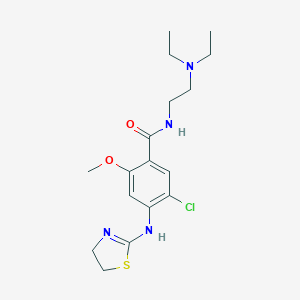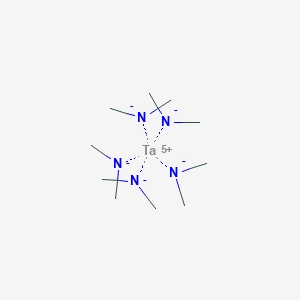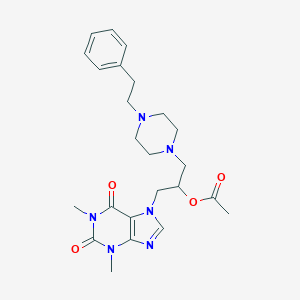
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a chemical compound that has been extensively researched for its biochemical and physiological effects. It is a member of the xanthine family of compounds and has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to relaxation of smooth muscle in the airways, which results in bronchodilation. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Efectos Bioquímicos Y Fisiológicos
Theophylline has a number of biochemical and physiological effects. It can increase heart rate and blood pressure, and can also cause diuresis. Theophylline can also stimulate the central nervous system, leading to increased alertness and wakefulness. In addition, Theophylline has been shown to have antioxidant effects, which may contribute to its protective effects against heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the effects of phosphodiesterase inhibition. Theophylline is also relatively inexpensive and readily available. However, Theophylline has some limitations for use in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, Theophylline has a short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Direcciones Futuras
There are a number of future directions for research on Theophylline. One area of interest is the potential use of Theophylline in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Theophylline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether these effects translate to humans. Another area of interest is the development of new compounds that are based on the structure of Theophylline but have improved pharmacokinetic properties. These compounds could have improved therapeutic efficacy and reduced toxicity compared to Theophylline itself. Finally, further research is needed to fully understand the biochemical and physiological effects of Theophylline, particularly with respect to its effects on the cardiovascular system and its antioxidant properties.
Conclusion:
Theophylline is a well-studied compound that has been used in the treatment of respiratory diseases for many years. It has a known mechanism of action and a number of biochemical and physiological effects. Theophylline has advantages and limitations for use in lab experiments, and there are a number of future directions for research on this compound. Overall, Theophylline is an important compound that has contributed to our understanding of the biology of respiratory diseases and has the potential to be used in the treatment of other diseases in the future.
Métodos De Síntesis
Theophylline can be synthesized by the reaction of ethylenediamine with acetic anhydride to form 1,3-diacetylethylenediamine. This compound is then reacted with 4-phenethyl-1-piperazine to form 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-theophylline. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide.
Aplicaciones Científicas De Investigación
Theophylline has been extensively researched for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilator effects and can improve lung function in patients with asthma and Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-. Theophylline has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have a protective effect against heart disease.
Propiedades
Número CAS |
19977-18-5 |
|---|---|
Nombre del producto |
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)- |
Fórmula molecular |
C24H32N6O4 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] acetate |
InChI |
InChI=1S/C24H32N6O4/c1-18(31)34-20(16-30-17-25-22-21(30)23(32)27(3)24(33)26(22)2)15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8,17,20H,9-16H2,1-3H3 |
Clave InChI |
GAAJEMZXRGGKTC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
SMILES canónico |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Sinónimos |
7-[2-Acetoxy-3-(4-phenethyl-1-piperazinyl)propyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






